molecular formula C19H21F3N4O B2723004 N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1797656-60-0

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2723004
CAS No.: 1797656-60-0
M. Wt: 378.399
InChI Key: XQUJJIHQAHVARM-UHFFFAOYSA-N
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Description

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a pyrimidine core substituted with a methyl group at position 6, a piperidin-1-yl group at position 2, and a 3-(trifluoromethyl)benzamide moiety linked via a methylene bridge.

Properties

IUPAC Name

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-13-10-16(25-18(24-13)26-8-3-2-4-9-26)12-23-17(27)14-6-5-7-15(11-14)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUJJIHQAHVARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H21F3N4OC_{16}H_{21}F_3N_4O, with a molecular weight of approximately 354.37 g/mol. The compound features a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity.

Property Value
Molecular FormulaC16H21F3N4O
Molecular Weight354.37 g/mol
CAS Number1706437-99-1
SolubilityModerate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The trifluoromethyl group enhances the compound's binding affinity, while the piperidine and pyrimidine moieties contribute to its pharmacological profile.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling cascades.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperidinyl derivatives have shown IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells .

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Studies have shown that derivatives containing the piperidine moiety possess enhanced activity against specific bacterial strains, suggesting potential therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the piperidine and pyrimidine rings can significantly influence the biological activity of the compound. For example, modifications to the trifluoromethyl group have been shown to improve metabolic stability while maintaining or enhancing potency against target enzymes .

Substituent Effect on Activity
TrifluoromethylIncreases lipophilicity
Methyl on pyrimidineEnhances binding affinity
Piperidine modificationsAlters receptor interaction

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound inhibited cell growth in various cancer types with an IC50 value of 0.064 µM, highlighting the potential for developing targeted cancer therapies .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives with specific substitutions displayed potent antimicrobial properties against resistant bacterial strains, indicating their utility in combating infections .
  • Metabolic Stability : Research on metabolic pathways showed that certain structural modifications can lead to improved stability in human liver microsomes, suggesting a viable route for drug development .

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of compounds similar to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide.

Case Study: RET Kinase Inhibition

A study indicated that certain benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. These compounds inhibit RET kinase activity, which is pivotal in tumor growth and progression. The results demonstrated that derivatives with similar structural motifs showed enhanced potency compared to standard chemotherapeutics like doxorubicin .

Antifungal Properties

The compound has also been evaluated for its antifungal activities against several pathogenic fungi.

In Vitro Studies

Research conducted on novel trifluoromethyl pyrimidine derivatives revealed that some exhibited strong antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. In particular, compounds with similar structural features showed inhibition rates comparable to established antifungals .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismInhibition Rate (%)
5aB. cinerea96.76
5bS. sclerotiorum82.73
5cC. gloeosporioides69.75

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties.

Additional Biological Activities

The compound's diverse structure suggests potential applications beyond those mentioned above:

Anti-inflammatory Properties

In vitro studies have shown that similar compounds can modulate inflammatory responses, indicating potential use in treating conditions characterized by chronic inflammation.

Insecticidal Activity

Some derivatives have also been assessed for their insecticidal properties, showing moderate efficacy against pests like Mythimna separata at higher concentrations .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrimidine vs. Pyridine Derivatives: The target compound’s pyrimidine core distinguishes it from pyridine-based analogs like N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (), which replaces pyrimidine with pyridine.
  • Linker Modifications :
    The methylene bridge in the target compound contrasts with oxygen or thioether linkers in analogs such as 4-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methylfuran-2-yl)methyl]benzamide (). Oxygen linkers (e.g., ethers) may reduce metabolic stability compared to methylene bridges .

Substituent Effects

  • Trifluoromethyl Positioning :
    The 3-(trifluoromethyl)benzamide group is a critical pharmacophore shared with compounds like 8b (), which has a 4-chloro-3-(trifluoromethyl)benzoyl group. Substituent position (meta vs. para) influences electronic and steric properties, affecting target affinity .
  • Piperidine vs. Piperazine :
    The piperidin-1-yl group in the target compound differs from piperazine derivatives (e.g., 8b–8e , ). Piperazine’s additional nitrogen may increase solubility but could alter pharmacokinetics due to basicity differences .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound C₁₉H₂₀F₃N₅O 403.40 Not reported Pyrimidine, piperidin-1-yl, 3-CF₃-benzamide
8b () C₂₈H₂₅ClF₃N₅O₃ 597.98 241–242 Piperazine, 4-Cl-3-CF₃-benzoyl
8e () C₂₉H₃₁F₃N₄O₃ 538.58 190–193 Piperazine, 3-CF₃-benzoyl, tert-butyl acetamide
L662-0947 () C₂₃H₁₈FN₃O₃ 403.41 Not reported Pyrimidin-4-yloxy, furan-methyl
R0X () C₂₇H₂₅N₇O₃ 519.54 Not reported Pyrazolo-pyrimidine, dimethoxyphenyl
  • Molecular Weight : The target compound (403.40 g/mol) is lighter than piperazine-based analogs (e.g., 597.98 g/mol for 8b ), suggesting better bioavailability .
  • Melting Points : Piperazine derivatives (e.g., 8b , 241–242°C) exhibit higher melting points than the piperidine-containing target compound, likely due to increased crystallinity from hydrogen-bonding piperazine nitrogens .

Therapeutic Potential ()

These analogs highlight the importance of the trifluoromethyl group in enhancing lipophilicity and target binding .

Q & A

Q. What are the optimized synthetic routes for N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, and how can purity challenges be addressed?

Methodological Answer: The synthesis typically involves coupling 6-methylpyrimidine-4-carbaldehyde derivatives with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Key steps include:

  • Intermediate Formation : Reacting the pyrimidine aldehyde with piperidine to introduce the piperidin-1-yl group.
  • Amide Coupling : Using carbodiimide-based reagents (e.g., HBTU) for the benzamide linkage, as seen in analogous syntheses .
  • Purification : Silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product. For purity >95%, recrystallization from ethanol/water mixtures is recommended. Challenges like residual solvents or unreacted starting materials can be resolved via HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the piperidinyl, trifluoromethyl, and benzamide moieties. For example, the trifluoromethyl group appears as a singlet near δ 125–130 ppm in 13^13C NMR .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 394.15) .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>98% required for biological assays) .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.4%) to rule out hydration or solvate formation.

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to known pyrimidine-based inhibitors (e.g., kinase or GPCR targets) .
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity) at 1–100 μM concentrations.
    • Cellular Uptake : Measure logP (estimated ~2.8 via HPLC) to predict membrane permeability .
  • Control Compounds : Include analogs lacking the trifluoromethyl group to evaluate its role in potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s efficacy?

Methodological Answer:

  • Substitution Strategy :
    • Piperidine Ring : Replace with morpholine or azetidine to modulate steric effects .
    • Trifluoromethyl Group : Test -CF3_3 vs. -Cl/-Br analogs to assess hydrophobicity impacts .
  • Assay Design :
    • Parallel Synthesis : Generate 10–20 derivatives via combinatorial chemistry.
    • High-Throughput Screening (HTS) : Use IC50_{50} values (dose-response curves) to rank potency.
  • Data Analysis : Multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified targets.
    • X-Ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify binding motifs .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding poses (PDB: 1HCL as a kinase template).
    • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can pharmacokinetic (ADME) properties be evaluated in preclinical studies?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate t1/2_{1/2}.
    • Plasma Protein Binding : Ultrafiltration assays to measure free fraction .
  • In Vivo Studies :
    • Rodent Models : Administer 10 mg/kg IV/PO, collect plasma for LC-MS/MS analysis.
    • Tissue Distribution : Autoradiography using 14^{14}C-labeled compound .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Compound Integrity : Re-analyze batches via NMR/HPLC to rule out degradation .
    • Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers. If potency varies, test metabolite interference (e.g., CYP450-mediated oxidation) .

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